1-Trimethylsilyl-1-hexyne

Descripción general

Descripción

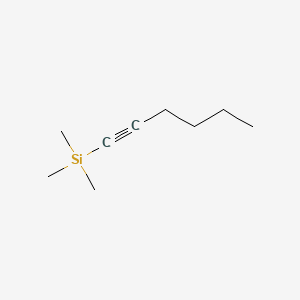

1-Trimethylsilyl-1-hexyne (TMS-Hexyne) is an organosilicon compound with the molecular formula C6H12Si. It is a colorless liquid at room temperature and is slightly soluble in water. It is widely used in organic synthesis and as a reagent in chemical reactions. TMS-Hexyne is a versatile and useful reagent in organic synthesis due to its unique properties, such as its low reactivity, high solubility in organic solvents, and its ability to form stable complexes with certain metals.

Aplicaciones Científicas De Investigación

Synthesis of Enynes

1-Trimethylsilyl-1-hexyne: is utilized in the synthesis of enynes, which are compounds containing both an alkene and an alkyne group. This is achieved by coupling with vinyl triflates or aryl iodide using silver salt and Pd(PPh3)4 as a catalyst .

Preparation of Functionalized Durene and Isodurene Derivatives

This compound may also be used to prepare functionalized derivatives of durene and isodurene, which are important in various chemical synthesis processes .

Organic Synthesis

In organic synthesis, 1-Trimethylsilyl-1-hexyne serves as a reagent for various reactions, including those that form carbon-carbon bonds, which are fundamental in building complex organic molecules .

Mecanismo De Acción

Target of Action

1-Trimethylsilyl-1-hexyne is a trialkylsilylalkyne . The primary targets of 1-Trimethylsilyl-1-hexyne are the molecules involved in the Sonogashira coupling reaction . This reaction is a cross-coupling process used in organic synthesis to create carbon-carbon bonds .

Mode of Action

1-Trimethylsilyl-1-hexyne interacts with its targets through a catalyzed conversion process . Specifically, Tetrabutylammonium fluoride (TBAF) catalyzes the conversion of 1-Trimethylsilyl-1-hexyne to corresponding propargylic alcohol . Additionally, a Pd(OAc)2/L‚ HCl-catalyzed Sonogashira coupling reaction of aryl bromide with 1-Trimethylsilyl-1-hexyne has been reported .

Biochemical Pathways

The biochemical pathways affected by 1-Trimethylsilyl-1-hexyne involve the synthesis of enynes and functionalised durene and isodurene derivatives . The compound may be used in the preparation of enynes by coupling with vinyl triflates or aryl iodide using silver salt and Pd(PPh3)4 as a catalyst . It may also be used in the preparation of functionalised durene and isodurene derivatives .

Pharmacokinetics

Its physical properties such as its boiling point (65 °c/35 mmhg) and density (0764 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .

Result of Action

The molecular and cellular effects of 1-Trimethylsilyl-1-hexyne’s action result in the formation of new carbon-carbon bonds . This is achieved through the Sonogashira coupling reaction, which allows for the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 1-Trimethylsilyl-1-hexyne can be influenced by various environmental factors. For instance, the catalyzed conversion process requires specific conditions, such as the presence of a catalyst (TBAF or Pd(OAc)2/L‚ HCl) and specific reactants . Additionally, the compound’s stability may be affected by factors such as temperature and pressure .

Propiedades

IUPAC Name |

hex-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCRJYVNDZSYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343049 | |

| Record name | 1-Trimethylsilyl-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Trimethylsilyl-1-hexyne | |

CAS RN |

3844-94-8 | |

| Record name | 1-Hexyn-1-yltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trimethylsilyl-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the synthetic applications of 1-Trimethylsilyl-1-hexyne in organic chemistry?

A1: 1-Trimethylsilyl-1-hexyne serves as a versatile building block in organic synthesis. One notable application is its role in stereospecific coupling reactions with vinylcopper reagents to produce conjugated enynes. For example, reacting 1-Trimethylsilyl-1-hexyne with a vinylcopper reagent derived from the corresponding alkene in the presence of 1-hexynyl(phenyl)iodonium tosylate leads to the formation of (E)-5-Phenyldodec-5-en-7-yne. [] This stereospecific coupling reaction highlights the utility of 1-Trimethylsilyl-1-hexyne in constructing complex molecules with defined stereochemistry.

Q2: Can 1-Trimethylsilyl-1-hexyne participate in reactions catalyzed by tetrabutylammonium fluoride (TBAF)?

A2: Yes, 1-Trimethylsilyl-1-hexyne readily undergoes additions to various carbonyl compounds in the presence of TBAF as a catalyst. [] This reaction proceeds efficiently at room temperature in THF, yielding valuable propargylic alcohols. The reaction exhibits good functional group tolerance, accommodating aryl groups with substituents like chloro, trifluoromethyl, bromo, and fluoro groups. This methodology offers a mild and practical route to synthesize diverse propargylic alcohols, including those bearing trifluoromethyl groups.

Q3: Are there any known methods to introduce deuterium labels using 1-Trimethylsilyl-1-hexyne as a starting material?

A3: Yes, 1-Trimethylsilyl-1-hexyne can be utilized to prepare deuterium-labeled compounds. Specifically, reacting 1-Trimethylsilyl-1-hexyne with titanium tetraisopropoxide and isopropylmagnesium chloride in the presence of deuterium gas leads to the formation of (Z)-1,2-dideuterio-1-(trimethylsilyl)-1-hexene. [] This method leverages the reactivity of an acetylene-titanium alkoxide complex formed in situ, enabling the stereoselective incorporation of deuterium atoms into the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)

![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)